6-(1-Adamantyl)-3-cyclopropyl-1-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-B]pyridine
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Overview
Description
6-(1-Adamantyl)-3-cyclopropyl-1-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-B]pyridine is a complex organic compound that features a unique combination of adamantyl, cyclopropyl, and trifluoromethyl groups. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1-Adamantyl)-3-cyclopropyl-1-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-B]pyridine typically involves multiple steps, starting with the preparation of key intermediates. One common method involves the alkylation of 1-adamantyl bromomethyl ketone, followed by cyclization reactions to form the pyrazolo[3,4-B]pyridine core . The reaction conditions often include the use of strong bases and solvents such as dimethylformamide (DMF) to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and scalability. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
6-(1-Adamantyl)-3-cyclopropyl-1-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-B]pyridine undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents, hydrogenation catalysts, and nucleophiles such as alkyl halides or amines . Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions can produce saturated hydrocarbons .
Scientific Research Applications
6-(1-Adamantyl)-3-cyclopropyl-1-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-B]pyridine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 6-(1-Adamantyl)-3-cyclopropyl-1-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-B]pyridine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other adamantyl-substituted pyrazolo[3,4-B]pyridines and trifluoromethyl-substituted heterocycles . Examples include:
- 6-(1-Adamantyl)-3-cyanopyridine-2(1H)-thione
- 6-(1-Adamantyl)-3-amino-N-cyclopropyl-4-(trifluoromethyl)thieno[2,3-B]pyridine-2-carboxamide
Uniqueness
What sets 6-(1-Adamantyl)-3-cyclopropyl-1-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-B]pyridine apart is its unique combination of structural features, which confer distinct chemical and biological properties. The presence of the adamantyl group enhances its stability and lipophilicity, while the trifluoromethyl group increases its metabolic stability and bioavailability .
Properties
Molecular Formula |
C21H24F3N3 |
---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
6-(1-adamantyl)-3-cyclopropyl-1-methyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine |
InChI |
InChI=1S/C21H24F3N3/c1-27-19-17(18(26-27)14-2-3-14)15(21(22,23)24)7-16(25-19)20-8-11-4-12(9-20)6-13(5-11)10-20/h7,11-14H,2-6,8-10H2,1H3 |
InChI Key |
QDKWKPAACMMMDD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=CC(=N2)C34CC5CC(C3)CC(C5)C4)C(F)(F)F)C(=N1)C6CC6 |
Origin of Product |
United States |
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